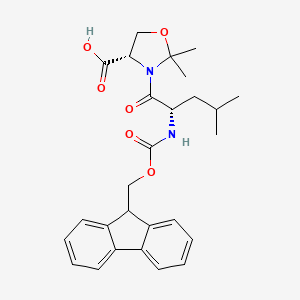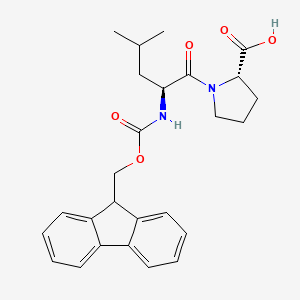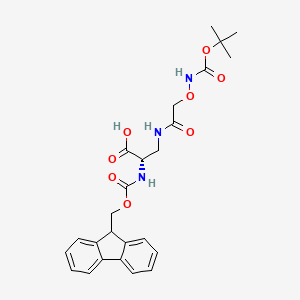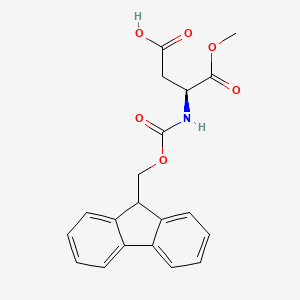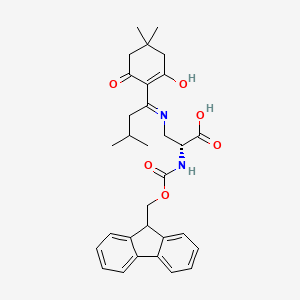
Fmoc-D-Dap(Ivdde)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Dap(Ivdde)-OH is a derivative of the amino acid 2,3-diaminopropanoic acid (Dap) that is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Ivdde) group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Dap(Ivdde)-OH typically involves the protection of the amino groups of Dap. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Ivdde group is then introduced using Ivdde chloride under similar basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Dap(Ivdde)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Ivdde groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions .
Scientific Research Applications
Chemistry
Fmoc-D-Dap(Ivdde)-OH is widely used in the field of peptide chemistry for the synthesis of complex peptides and proteins. Its protective groups allow for selective reactions, making it a valuable tool for researchers .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also used in the development of peptide-based drugs .
Medicine
This compound is used in the synthesis of therapeutic peptides that can target specific diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings, which have applications in biotechnology and materials science .
Mechanism of Action
The mechanism of action of Fmoc-D-Dap(Ivdde)-OH involves the protection of the amino groups of Dap, allowing for selective peptide bond formation. The Fmoc group provides steric hindrance, preventing unwanted side reactions, while the Ivdde group stabilizes the intermediate structures during synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Dap(Boc)-OH: Similar to Fmoc-D-Dap(Ivdde)-OH but uses the tert-butoxycarbonyl (Boc) group for protection.
Fmoc-D-Dab(Ivdde)-OH: Uses 2,4-diaminobutanoic acid (Dab) instead of Dap.
Fmoc-D-Orn(Ivdde)-OH: Uses ornithine (Orn) instead of Dap.
Uniqueness
This compound is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful for the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZQXABUYLYUPK-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


